![molecular formula C19H18N4O4S B2688797 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034426-51-0](/img/structure/B2688797.png)

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

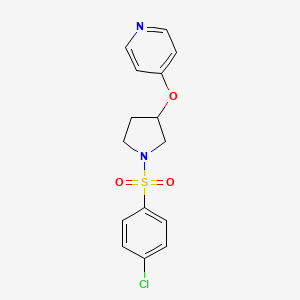

The compound is a complex organic molecule with several functional groups, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a sulfonyl group, an azetidine ring, a phenyl ring, and a 1,2,3-triazole ring . These groups could potentially confer a variety of chemical properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the sulfonyl group might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might make the compound relatively nonpolar .Aplicaciones Científicas De Investigación

- The 2,3-dihydro-1,4-benzodioxane motif is extensively utilized in diverse medicinal substances and bioactive natural compounds. Notable examples of therapeutic agents include:

- Variations in substituents R1 and R2 significantly impact the antifungal activity of related compounds. The order of R2 in terms of antifungal activity is H > CH3 > PhCH2. This suggests that modifications to the 1,4-benzodioxane scaffold could lead to potent antifungal agents .

- Researchers have developed novel catalysts based on 1,4-benzodioxane derivatives. For instance:

- Ionic Liquid Catalysts : Functionalized ionic liquids have been used as efficient catalysts for the preparation of various compounds, including amidoalkyl naphthol or naphthoxazinone, via one-pot three-component reactions .

- Enzymatic Synthesis : Enzymes like Candida antarctica lipase B (CALB) have been engineered to catalyze the kinetic resolution of substrates containing the 1,4-benzodioxane motif. This research provides insights into enzyme evolution strategies .

- Several synthetic methods exist for constructing chiral 2,3-dihydro-1,4-benzodioxane frameworks. These include:

- Palladium-Catalyzed Intramolecular Etherification : Buchwald and colleagues prepared chiral 1,4-benzodiazepines using this method .

- Asymmetric Demethylation : Cai and team developed palladium-catalyzed asymmetric intramolecular O-arylation coupling reactions to produce chiral 1,4-benzodiazepines .

- Intermolecular Cyclizations : These involve o-mercaptophenols and 2-mercaptoethanols, leading to 2,3-dihydro-1,4-benzoxathiine derivatives .

Medicinal Chemistry and Drug Development

Antifungal Agents

Catalysis and Organic Synthesis

Ring Construction and Synthetic Methods

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]-4-phenyltriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c24-28(25,16-6-7-18-19(10-16)27-9-8-26-18)22-11-15(12-22)23-13-17(20-21-23)14-4-2-1-3-5-14/h1-7,10,13,15H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVPJMUCXLJVRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2688714.png)

![1-Methyl-6-azabicyclo[3.2.1]octan-4-ol hydrochloride](/img/structure/B2688715.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)

![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2688737.png)

amine](/img/structure/B2688738.png)